N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine
Overview
Description
N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have been extensively studied due to their diverse biological activities and potential therapeutic applications. This compound, in particular, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like stannous chloride dihydrate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Stannous chloride dihydrate in ethanol.
Substitution: Aryl amines in the presence of a base like triethylamine.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of benzyl and nitrophenyl groups on the quinazoline core makes it a versatile compound for various research applications .
Properties
IUPAC Name |
N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-25(27)17-12-10-16(11-13-17)20-23-19-9-5-4-8-18(19)21(24-20)22-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLZGCYTMSAOLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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